Levamisole-d5 Hydrochloride

描述

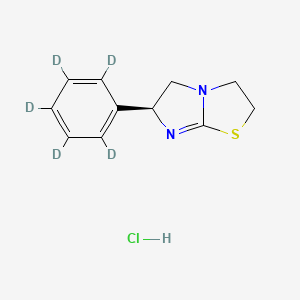

Levamisole-d5 Hydrochloride is a deuterium-labeled derivative of Levamisole Hydrochloride. Levamisole is a synthetic imidazothiazole derivative that has been widely used as an anthelmintic and immunomodulator. It is known for its ability to treat parasitic worm infections and has been used in both human and veterinary medicine .

准备方法

Synthetic Routes and Reaction Conditions

Levamisole-d5 Hydrochloride is synthesized by incorporating deuterium into the Levamisole molecule. The preparation method involves dissolving L-tetramisole in a solvent such as acetone or isopropanol, followed by the addition of sodium selenite or an antioxidant. The solution is then decolorized using activated carbon and filtered. Dry hydrogen chloride gas is introduced while stirring until the pH value reaches 3-5. The reaction mixture is then separated and purified to obtain Levamisole Hydrochloride .

Industrial Production Methods

The industrial production of Levamisole Hydrochloride follows similar steps but on a larger scale. The process ensures high yield, minimal impurities, and environmental friendliness. The use of L-tetramisole as a raw material and the controlled introduction of hydrogen chloride gas are key steps in the production process .

化学反应分析

Types of Reactions

Levamisole-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the imidazothiazole ring structure.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated or halogenated derivatives .

科学研究应用

Levamisole-d5 Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of Levamisole and its derivatives.

Biology: It is employed in studies related to parasitic infections and immune response modulation.

Medicine: Levamisole has been investigated for its potential use in treating various diseases, including cancer and autoimmune disorders.

Industry: It is used in the development of veterinary medicines and as an additive in certain industrial processes .

作用机制

Levamisole-d5 Hydrochloride exerts its effects by acting as a nicotinic acetylcholine receptor agonist. This action leads to the continuous stimulation of parasitic worm muscles, causing paralysis and eventual death of the parasite. In addition, Levamisole has immunomodulatory effects, enhancing T-cell responses and stimulating the production of antibodies .

相似化合物的比较

Similar Compounds

Tetramisole: A racemic mixture of Levamisole and its enantiomer, dexamisole.

Pyrantel: Another anthelmintic that acts on nicotinic acetylcholine receptors but has a different chemical structure.

Ivermectin: A broad-spectrum antiparasitic agent with a different mechanism of action .

Uniqueness

Levamisole-d5 Hydrochloride is unique due to its deuterium labeling, which makes it valuable in research for tracing and studying metabolic pathways. Its dual role as an anthelmintic and immunomodulator also sets it apart from other similar compounds .

生物活性

Levamisole-d5 Hydrochloride is a deuterated form of levamisole, a synthetic imidazothiazole derivative known for its anthelmintic and immunomodulatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications.

Immunomodulatory Effects : Levamisole functions primarily as an immunostimulant. It enhances the immune response by increasing the activity of natural killer (NK) cells and activated T-cells. This property has been particularly noted in patients receiving levamisole as an adjuvant therapy alongside 5-fluorouracil (5-FU) for stage III colon cancer, where it appears to restore depressed immune function rather than overstimulate it .

Anthelmintic Action : The compound acts as an agonist at nicotinic acetylcholine receptors in nematode muscles. This agonistic action results in paralysis of the worms, facilitating their expulsion from the host organism. The specific receptors targeted include various subtypes found in both humans and nematodes, which contributes to its effectiveness against parasitic infections .

Pharmacokinetics

This compound exhibits a well-characterized pharmacokinetic profile:

- Absorption : Rapid absorption occurs within 1 to 2 hours after oral administration.

- Distribution : The volume of distribution is approximately 236 L/70 kg, indicating extensive distribution in body tissues .

- Metabolism : Primarily hepatic metabolism leads to both active and inactive metabolites, with a half-life ranging from 4.4 to 5.6 hours .

- Clearance : The apparent clearance rate is about 44 L/h/70 kg, with significant interindividual variability noted .

Clinical Applications

Levamisole has been utilized in various clinical settings:

- Cancer Therapy : It has been investigated as an adjuvant treatment for several cancers, including melanoma and colorectal cancer. While some studies have shown potential benefits when combined with other chemotherapeutic agents like 5-FU, results have been mixed with many trials yielding inconclusive outcomes .

- Nephrotic Syndrome : In children with steroid-sensitive nephrotic syndrome (SSNS), levamisole has been shown to reduce relapse rates and steroid dependency. A study indicated that children receiving levamisole had a significant reduction in the frequency of relapses compared to those on placebo .

- Autoimmune Disorders : Its immunomodulatory properties have led to investigations into its use for various autoimmune conditions, although more research is needed to establish definitive efficacy .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

属性

IUPAC Name |

(6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-ISPSRMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CN3CCSC3=N2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857926 | |

| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-64-6 | |

| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。